2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decane derivatives often involves regioselective synthesis techniques. For example, Farag, Elkholy, and Ali (2008) detail the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, which could be related to the methods used for synthesizing compounds similar to 2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one (Farag, Elkholy, & Ali, 2008).
Molecular Structure Analysis
The structural analysis of these compounds is crucial for understanding their chemical behavior. Martin‐Lopez and Bermejo (1998) discussed the synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors, showcasing the methodologies that can elucidate the molecular structure of diazaspiro derivatives (Martin‐Lopez & Bermejo, 1998).
Chemical Reactions and Properties
Diazaspiro[4.5]decane derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, the synthesis and structure-activity relationship studies by Madaiah et al. (2012) on similar compounds emphasize the potential for anticonvulsant activity, suggesting that modifications on the diazaspiro[4.5]decane core can significantly alter their biological activities (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Physical Properties Analysis
The physical properties of 2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one and similar compounds include solubility, melting points, and crystal structure. These aspects are critical for understanding the compound's behavior in different environments and potential applications. Wang et al. (2011) provide insights into the crystal structure of a related compound, which could offer parallels in understanding the physical characteristics of the compound (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to transformations, are pivotal for comprehensively understanding diazaspiro[4.5]decane derivatives. The work by Burkhard and Carreira (2008) on the synthesis of a 2,6-diazaspiro[3.3]heptane building block demonstrates the versatility and reactivity of the spirocyclic diaza compounds, which could be extrapolated to understand the chemical properties of our compound of interest (Burkhard & Carreira, 2008).
properties
IUPAC Name |
2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-14-5-2-1-4-13(14)6-7-15(21)20-11-9-17(12-20)8-3-10-19-16(17)22/h1-2,4-5H,3,6-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYJGPJCBSRCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCC3=CC=CC=C3F)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one |
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